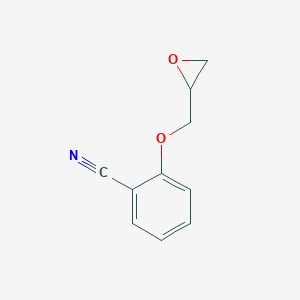

2-(Oxiran-2-ylmethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJYXIOVXFBJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959350 | |

| Record name | 2-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38465-16-6 | |

| Record name | 2-(2-Oxiranylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38465-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2-(2-oxiranylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Key Synthetic Building Block

The utility of 2-(oxiran-2-ylmethoxy)benzonitrile as a synthetic building block stems from the distinct reactivity of its two primary functional groups: the oxirane (epoxide) and the benzonitrile (B105546). The epoxide is a strained three-membered ring that is susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. The benzonitrile group, on the other hand, can undergo various transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, providing further avenues for molecular elaboration.

The strategic placement of these two functional groups on the same molecule allows for sequential or, in some cases, tandem reactions, enabling the efficient construction of target molecules. Furthermore, the availability of the chiral (S)-enantiomer of this compound makes it a particularly valuable precursor for the asymmetric synthesis of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals.

The table below summarizes the key properties of this compound:

| Property | Value |

| IUPAC Name | 2-((oxiran-2-yl)methoxy)benzonitrile |

| CAS Number | 38465-16-6 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

Overview of Research Trajectories for 2 Oxiran 2 Ylmethoxy Benzonitrile

Synthesis of Pharmaceutical Intermediates

A significant research trajectory for this compound is its use in the preparation of pharmaceutical intermediates. The epoxide ring can be readily opened by amines, alcohols, and other nucleophiles to introduce side chains that are crucial for the biological activity of many drug molecules. For example, the reaction with various amines can lead to the formation of amino alcohols, a common structural motif in many pharmaceuticals. These intermediates are valuable in the synthesis of a range of therapeutic agents, including those targeting G-protein coupled receptors (GPCRs) and kinases. nih.gov The ability to use the chiral form of the starting material allows for the stereoselective synthesis of these intermediates, which is often a requirement for optimal drug efficacy and safety.

Development of Bioactive Molecules

Beyond its role in creating intermediates, research has explored the direct incorporation of the this compound framework into bioactive molecules. The combination of the aromatic nitrile and the reactive epoxide offers a scaffold that can be elaborated to target various biological pathways. While specific, publicly available research detailing the direct synthesis and biological evaluation of derivatives of this compound is limited, the general importance of the benzonitrile (B105546) and epoxide moieties in medicinal chemistry suggests its potential in this area. For instance, the benzonitrile group is a known pharmacophore in a variety of enzyme inhibitors, and the epoxide can act as a reactive handle for covalent modification of biological targets.

Application in Materials Science

The reactivity of the epoxide group also lends itself to applications in materials science. Epoxides are well-known monomers for the production of epoxy resins, which are versatile thermosetting polymers with a wide range of industrial applications. The presence of the benzonitrile group in this compound can impart specific properties, such as improved thermal stability or altered dielectric constants, to the resulting polymers. While this remains a less explored area of research compared to its pharmaceutical applications, the potential for creating novel functional polymers from this building block is an active area of interest.

An in-depth examination of the synthetic approaches for this compound reveals a variety of sophisticated chemical strategies. These methods focus on the precise construction of the molecule's key features: the epoxide ring and the benzonitrile moiety. This article delves into the primary synthetic methodologies, including the formation of the crucial oxirane ring, modifications of the benzonitrile group, and advanced stereoselective techniques for preparing specific stereoisomers.

Advanced Chemical Reactivity and Mechanistic Investigations of 2 Oxiran 2 Ylmethoxy Benzonitrile

Epoxide Ring-Opening Reactions of 2-(Oxiran-2-ylmethoxy)benzonitrile

The high degree of ring strain in the epoxide group of this compound makes it susceptible to ring-opening reactions by a variety of nucleophiles and under acidic conditions. daltonresearchmolecules.comjsynthchem.com These reactions are fundamental in synthetic chemistry as they lead to the formation of 1,2-disubstituted products with diverse functionalities. jsynthchem.com

Nucleophilic Ring-Opening Pathways

In neutral or basic conditions, the ring-opening of the epoxide in this compound would proceed via a direct S(_N)2 mechanism. jsynthchem.commdpi.com The nucleophile attacks one of the two electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance from the benzyloxy group, the attack is expected to occur preferentially at the less substituted, terminal carbon of the oxirane ring. shaalaa.com

The reaction of epoxides with primary or secondary amines is a common and efficient method for the synthesis of β-amino alcohols. mdpi.com For this compound, this reaction would involve the nucleophilic attack of the amine at the terminal carbon of the epoxide ring, followed by protonation of the resulting alkoxide to yield a 1-amino-3-(2-cyanophenoxy)propan-2-ol derivative. Various catalysts, such as Lewis acids or metal salts like zinc(II) perchlorate, can be employed to facilitate this reaction, often leading to high yields and excellent regioselectivity. nih.gov

Table 1: Predicted Products from Reaction of this compound with Amine Nucleophiles

| Amine Nucleophile | Predicted Product | Reaction Conditions |

| Ammonia (NH₃) | 1-Amino-3-(2-cyanophenoxy)propan-2-ol | Solvent-free or in a protic solvent |

| Aniline (C₆H₅NH₂) | 1-(2-Cyanophenoxy)-3-(phenylamino)propan-2-ol | Catalyst (e.g., Zn(ClO₄)₂·6H₂O), solvent-free |

| Diethylamine ((C₂H₅)₂NH) | 1-(2-Cyanophenoxy)-3-(diethylamino)propan-2-ol | Elevated temperature |

Oxygen-based nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻) ions, readily open the epoxide ring. shaalaa.com The base-catalyzed hydrolysis of this compound with aqueous hydroxide would yield 3-(2-cyanophenoxy)propane-1,2-diol. This reaction is a typical S(_N)2 process where the hydroxide attacks the less hindered carbon. shaalaa.com Similarly, reaction with alkoxides in the corresponding alcohol as a solvent would produce 1-alkoxy-3-(2-cyanophenoxy)propan-2-ol.

Thiols (RSH) are effective nucleophiles for epoxide ring-opening, typically under basic conditions to form the more nucleophilic thiolate anion (RS⁻). The reaction with this compound would produce a β-hydroxy thioether. Nitriles themselves can act as nucleophiles in what is known as a Ritter reaction, but this typically requires strong acid catalysis for the epoxide to open first. nih.gov Cyanide (CN⁻) is also a potent nucleophile that would attack the epoxide, leading to the formation of a β-hydroxy nitrile. Electron-poor aryl nitriles are known to react with thiols, suggesting the nitrile group in the target molecule could also be reactive under certain conditions. nih.govnih.govchemrxiv.org

Carbon-based nucleophiles like Grignard reagents (RMgX) are strong nucleophiles that react with epoxides. masterorganicchemistry.com The reaction of a Grignard reagent with this compound would result in the formation of a new carbon-carbon bond, yielding a secondary alcohol after acidic workup. It is important to note that Grignard reagents can also react with the nitrile group to form ketones after hydrolysis, introducing a potential for competing reactions. shaalaa.comdoubtnut.comkrayonnz.com

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. shaalaa.comdoubtnut.com This protonation activates the epoxide, allowing it to be opened by even weak nucleophiles like water or alcohols. doubtnut.com The mechanism of acid-catalyzed ring-opening has characteristics of both S(_N)1 and S(_N)2 reactions. bldpharm.com

For an unsymmetrical epoxide like this compound, the regiochemistry of the attack depends on the reaction conditions and the stability of the potential carbocation intermediates. The positive charge in the protonated epoxide is shared between the oxygen and the two carbons. While nucleophilic attack at the less substituted carbon is generally favored (S(_N)2-like), if there is significant carbocation character at the more substituted carbon, attack may occur there (S(_N)1-like). doubtnut.combldpharm.com For the terminal epoxide in the title compound, the attack would still predominantly occur at the primary carbon.

For example, the acid-catalyzed hydrolysis in dilute aqueous acid would yield 3-(2-cyanophenoxy)propane-1,2-diol. doubtnut.com The mechanism involves protonation of the epoxide oxygen, followed by a backside attack of a water molecule. rsc.orgsemanticscholar.orgresearchgate.net

Table 2: Predicted Regiochemistry of Acid-Catalyzed Ring-Opening

| Nucleophile | Reagent/Catalyst | Predicted Major Product | Mechanistic Character |

| Water | H₃O⁺ | 3-(2-Cyanophenoxy)propane-1,2-diol | S(_N)2-like |

| Methanol | H₂SO₄ (cat.) | 1-(2-Cyanophenoxy)-3-methoxypropan-2-ol | S(_N)2-like |

| Hydrochloric Acid | HCl (anhydrous) | 1-Chloro-3-(2-cyanophenoxy)propan-2-ol | S(_N)2-like |

Regioselectivity and Diastereoselectivity in Epoxide Ring Transformations

The epoxide ring of this compound is a key functional group that dictates the molecule's reactivity towards nucleophiles. The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions, specifically whether the reaction is conducted in an acidic or basic/nucleophilic medium. researchgate.netyoutube.com

Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. In this pathway, the nucleophile attacks one of the two carbons of the epoxide ring. For this compound, the epoxide is unsymmetrically substituted. The attack is governed primarily by sterics, leading the nucleophile to preferentially attack the less sterically hindered carbon atom. youtube.comvu.nl This results in the formation of a secondary alcohol.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack. The reaction proceeds through a mechanism with significant SN1 character. researchgate.net The positive charge is better stabilized at the more substituted carbon atom, creating a more potent electrophilic site. Consequently, the nucleophile will preferentially attack the more substituted carbon, leading to the formation of a primary alcohol. vu.nl

The diastereoselectivity of these transformations is also a critical aspect, as the attack of the nucleophile occurs via a backside attack, leading to an inversion of stereochemistry at the attacked carbon center.

| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Major Product |

|---|---|---|---|

| Basic/Nucleophilic (e.g., RO⁻, CN⁻, RNH₂) | SN2 | Less substituted carbon (CH₂) | Secondary Alcohol |

| Acidic (e.g., H₃O⁺, HX) | SN1-like | More substituted carbon (CH) | Primary Alcohol |

Enzymatic Transformations and Epoxide Hydrolase Activity on Analogs

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols, often with a high degree of enantioselectivity. nih.gov These biocatalysts are of significant interest for the synthesis of chiral compounds, as they can resolve racemic epoxides into enantiopure epoxides and diols. nih.govchempedia.info While specific studies on the enzymatic transformation of this compound are not extensively documented, the activity of epoxide hydrolases on analogous aromatic epoxides, such as styrene oxide and phenyl glycidyl (B131873) ethers, provides significant insight.

The mechanism of EH-catalyzed hydrolysis involves the addition of a water molecule to the epoxide ring without the need for cofactors. nih.gov The enantioselectivity of the reaction arises from the specific binding orientation of the epoxide enantiomers within the enzyme's active site. This often allows for the kinetic resolution of a racemic epoxide mixture, where one enantiomer is preferentially hydrolyzed to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess. chempedia.info The effectiveness and enantioppreference of the hydrolysis are highly dependent on the specific epoxide hydrolase used (e.g., from fungal, bacterial, or mammalian sources) and the structure of the substrate.

| Substrate | Enzyme Source | Product(s) | Key Outcome |

|---|---|---|---|

| (R,S)-Styrene Oxide | Aspergillus niger | (R)-1-Phenylethane-1,2-diol and (S)-Styrene Oxide | Kinetic resolution |

| (R,S)-Phenyl Glycidyl Ether | Yeast Epoxide Hydrolase (Rhodotorula glutinis) | (R)-3-Phenoxy-1,2-propanediol and (S)-Phenyl Glycidyl Ether | Enantioselective hydrolysis |

| (R,S)-Glycidyl 4-nitrobenzoate | Soluble Epoxide Hydrolase (human) | (R)-3-(4-Nitrobenzoxy)-1,2-propanediol and (S)-Glycidyl 4-nitrobenzoate | High enantioselectivity (E > 100) |

Nitrile Group Transformations of this compound

Reductive Transformations of the Nitrile Functionality

The nitrile group in this compound can undergo various reductive transformations to yield primary amines or aldehydes, depending on the reducing agent and reaction conditions. wikipedia.org

Complete reduction of the nitrile to a primary amine is a common transformation. This can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.orgopenstax.org Catalytic methods often employ catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide under a hydrogen atmosphere. wikipedia.orgresearchgate.net These methods are generally efficient for converting aromatic nitriles to their corresponding benzylamines. Milder and more selective reagents, such as diisopropylaminoborane, have also been developed for the reduction of nitriles to primary amines, offering good functional group tolerance. nih.govorganic-chemistry.org

Partial reduction of the nitrile to an aldehyde can be accomplished using specific reagents that prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. wikipedia.orglibretexts.org The reaction proceeds via the formation of an intermediate imine, which is then hydrolyzed during aqueous workup to afford the aldehyde. libretexts.org

| Reagent(s) | Product Functional Group | General Product Structure |

|---|---|---|

| LiAlH₄, then H₂O | Primary Amine | R-CH₂NH₂ |

| H₂, Raney Ni (or Pd/C, PtO₂) | Primary Amine | R-CH₂NH₂ |

| 1. DIBAL-H; 2. H₃O⁺ | Aldehyde | R-CHO |

| NaBH₄, CoCl₂ | Primary Amine | R-CH₂NH₂ |

Hydrolytic Pathways and Derivatives from the Nitrile Group

The hydrolysis of the nitrile functionality provides a direct route to amides and carboxylic acids. The reaction can be catalyzed by either acid or base, with the final product depending on the reaction conditions. lumenlearning.comchemistrysteps.comweebly.com

Under both acidic and basic conditions, the initial step of hydrolysis involves the addition of water to the carbon-nitrogen triple bond, forming an amide intermediate after tautomerization. libretexts.orgchemistrysteps.com If the reaction conditions are mild or controlled, the amide can be isolated as the primary product. stackexchange.comechemi.com

However, vigorous or prolonged heating under either acidic or basic conditions will lead to the further hydrolysis of the intermediate amide to yield a carboxylic acid. chemistrysteps.comstackexchange.com In acidic hydrolysis, the final products are the carboxylic acid and an ammonium salt. In basic hydrolysis, a carboxylate salt and ammonia are formed, requiring a final acidification step to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgweebly.com

| Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Controlled H₃O⁺ or OH⁻ | Amide (R-CONH₂) | Amide (R-CONH₂) |

| H₃O⁺, heat | Amide (R-CONH₂) | Carboxylic Acid (R-COOH) |

| 1. OH⁻, heat; 2. H₃O⁺ | Amide (R-CONH₂) | Carboxylic Acid (R-COOH) |

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles, such as organometallic reagents. libretexts.orglibretexts.org A prominent example is the reaction with Grignard reagents (R'-MgX).

The addition of a Grignard reagent to the nitrile results in the formation of an intermediate imine-magnesium salt. This intermediate is stable until it is subjected to aqueous workup. masterorganicchemistry.com Hydrolysis of the imine intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation and the synthesis of ketones from nitriles. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, followed by a separate hydrolysis step.

| Nucleophile (Reagent) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (R'-MgX) | Imine-magnesium salt | Ketone (R-CO-R') |

| Organolithium Reagent (R'-Li) | Imine-lithium salt | Ketone (R-CO-R') |

Cascade and Tandem Reactions Involving Both Epoxide and Nitrile Functional Groups

The bifunctional nature of this compound, possessing both an electrophilic epoxide ring and an electrophilic nitrile group, presents opportunities for elegant cascade or tandem reactions. Such reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. nih.gov While specific cascade reactions for this exact molecule are not widely reported, the reactivity of related systems, such as 2-acylbenzonitriles, provides a basis for predicting potential transformations. researchgate.netmdpi.com

A plausible cascade sequence could be initiated by the intramolecular attack of a nucleophile generated from the epoxide ring-opening onto the nitrile group. For example, under basic conditions, an external nucleophile could open the epoxide ring to generate a secondary alkoxide. This newly formed alkoxide, if positioned correctly through conformational flexibility, could then act as an internal nucleophile, attacking the electrophilic carbon of the nitrile. This intramolecular cyclization would lead to the formation of a five- or six-membered heterocyclic ring, depending on the point of attack and subsequent rearrangement. Such tandem processes, often involving an addition step followed by a Dimroth-type rearrangement, are known for related 2-substituted benzonitriles and lead to heterocycles like isoindolinones. researchgate.net

These types of reactions are powerful tools in synthetic chemistry, allowing for the rapid construction of complex heterocyclic scaffolds from relatively simple starting materials. nih.govnih.gov

Nickel-Catalyzed Reductive Cyanation of Epoxides

The epoxide moiety in this compound is a prime target for nucleophilic ring-opening reactions. Nickel-catalyzed reductive cyanation represents a modern and efficient method for converting epoxides into valuable β-cyanohydrins or other nitrile-containing structures. While direct experimental data on the nickel-catalyzed reductive cyanation of this compound is not extensively documented in the literature, the general mechanism and broad substrate scope of this reaction suggest its applicability.

Recent advancements have detailed the nickel-catalyzed reductive cyanation of epoxides using cyanogen bromide (BrCN) as a commercially available and cost-effective cyanide source. nih.gov This methodology is noted for its operational simplicity and tolerance of a wide array of functional groups under mild conditions. nih.gov

Mechanistic Pathway

The proposed mechanism for the ring-opening cyanation of an epoxide substrate, which can be extrapolated to this compound, proceeds through several key steps as illustrated in the literature for analogous compounds nih.gov:

Generation of Active Catalyst : A Ni(0) species is generated in situ from a Ni(II) precursor through reduction by a reagent such as manganese (Mn) powder.

Epoxide Activation and Opening : Concurrently, the epoxide ring is activated. A nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), attacks the epoxide, leading to a ring-opened intermediate. This intermediate then reacts with BrCN to form a halohydrin intermediate.

Oxidative Addition : The active Ni(0) catalyst captures the halohydrin intermediate via oxidative addition, forming a Ni(II) species.

Reductive Elimination : This is followed by reductive elimination to yield the final nitrile product and regenerate the Ni(I) or Ni(0) catalyst to continue the cycle.

This catalytic cycle allows for the construction of Csp³–CN bonds from epoxides with good yields and functional group compatibility. nih.gov Given that the reaction tolerates functional groups like ethers and aromatic rings, it is highly probable that this compound would be a suitable substrate for this transformation, leading to the formation of a β-hydroxy nitrile derivative.

| Catalyst/Reagents | Reductant | Solvent | Temperature (°C) | Representative Substrate Scope | Yield (%) |

|---|---|---|---|---|---|

| NiCl₂·1,10-phen, BrCN, DBU | Mn | Dioxane | 25 | Styrene Oxide | 85 |

| NiCl₂·1,10-phen, BrCN, DBU | Mn | Dioxane | 25 | 1,2-Epoxyoctane | 78 |

| NiCl₂·1,10-phen, BrCN, DBU | Mn | Dioxane | 25 | Propylene Oxide | 72 |

| NiCl₂·1,10-phen, BrCN, DBU | Mn | Dioxane | 25 | Glycidyl Phenyl Ether | 81 |

Intramolecular Cyclizations and Rearrangements

The proximate positioning of the electrophilic epoxide ring and the nucleophilic nitrile group (or its derivatives under certain reaction conditions) within this compound creates a favorable scaffold for intramolecular reactions. These reactions can lead to the formation of novel heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Acid-Catalyzed Intramolecular Cyclization

In the presence of a Brønsted or Lewis acid, the epoxide ring of this compound can be activated towards nucleophilic attack. The nitrile group, while generally a weak nucleophile, can participate in cyclization reactions, particularly after activation or conversion to a more nucleophilic species. A plausible pathway involves the acid-catalyzed opening of the epoxide to form a carbocation intermediate. The nitrogen atom of the nitrile group can then attack this carbocation, leading to a cyclization event. Subsequent hydrolysis of the resulting intermediate would yield a substituted chromane derivative, a valuable heterocyclic motif. The synthesis of chromane derivatives through acid-catalyzed annulation reactions is a well-established strategy. chemrxiv.org

This type of transformation, known as a Ritter-type reaction, followed by cyclization, would result in the formation of a six-membered heterocyclic ring. The regioselectivity of the epoxide opening (attack at the more or less substituted carbon) would be influenced by the specific acid catalyst and reaction conditions employed.

Base-Promoted Intramolecular Cyclization

Alternatively, base-promoted conditions can also facilitate intramolecular cyclizations. While the nitrile group itself is not typically reactive under basic conditions, reactions involving the adjacent benzylic position or the epoxide ring can trigger cyclization. For instance, a strong base could potentially deprotonate the carbon alpha to the nitrile, although this is less likely. A more probable scenario involves the base-catalyzed ring-opening of the epoxide by an external nucleophile, followed by an intramolecular reaction.

More relevant are tandem reactions where the nitrile group participates in cyclization following an initial transformation. For example, base-promoted intramolecular cyclization of related 2-substituted acetonitriles has been shown to be an efficient method for constructing fused ring systems. researchgate.net In the case of this compound, a base could catalyze the intramolecular attack of the ether oxygen onto the nitrile group, although this is electronically less favored. A more likely pathway involves the intramolecular attack of the nitrile nitrogen onto the epoxide, which can be facilitated by certain bases or metal catalysts, leading to the formation of a fused heterocyclic system.

| Substrate Type | Reaction Conditions | Product Type | Key Transformation |

|---|---|---|---|

| o-(Alkynyl)benzonitrile | Base (e.g., TBD) | Fused Pyridine Ring | Tautomerization to allene followed by [4+2] cycloaddition nih.gov |

| 2-(2-Formylaryloxy)acetonitrile | Base (e.g., tBuOK) | Benzofuran-2-carboxamide | Tandem intramolecular cyclization and hydrolysis researchgate.net |

| o-(1-Arylvinyl) acetophenone N-tosylhydrazone | Brønsted Acid | Polysubstituted Indene | Cationic cyclization rsc.org |

| 2-(3-Acylthioureido)benzonitrile | Sulfuric Acid | Benzothiazine derivative | Acid-catalyzed cyclization researchgate.net |

Applications of 2 Oxiran 2 Ylmethoxy Benzonitrile in Complex Organic Synthesis

Pharmaceutical and Medicinal Chemistry Applications

In the realm of drug discovery and development, 2-(Oxiran-2-ylmethoxy)benzonitrile serves as a versatile scaffold and intermediate for synthesizing medicinally relevant compounds. The epoxide moiety is particularly important for introducing specific stereochemistry, a critical factor in the biological activity of many drugs.

Synthesis of Chiral Pharmaceutical Intermediates (e.g., Calcilytic Agents, Pyridazinone Derivatives)

The development of single-enantiomer drug substances is a cornerstone of modern pharmaceutical chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The epoxide ring in this compound is a key functional group for the synthesis of chiral intermediates.

The synthesis of the calcilytic agent NPS 2143, a negative allosteric modulator of the calcium-sensing receptor (CaSR), highlights the utility of epoxide-containing fragments. beilstein-journals.orgnih.gov The synthesis strategy for such molecules often involves the nucleophilic opening of an epoxide ring by an amine, creating a chiral β-amino alcohol, a common pharmacophore in many biologically active compounds. beilstein-journals.org While a direct synthesis of NPS 2143 using this compound is not explicitly detailed, the compound represents a textbook precursor for generating the required N-(2-hydroxy-3-phenoxypropyl) core structure present in many calcilytics. The enantiomerically pure epoxide can be opened by a suitable amine nucleophile to yield a single enantiomer of the desired intermediate, a process crucial for achieving pharmacological specificity. beilstein-journals.org

Similarly, various heterocyclic structures like pyridazinone derivatives, which are investigated for anti-inflammatory activities, are often built using multi-functional building blocks. rsc.org The nitrile group of this compound can be chemically transformed into other functional groups, while the epoxide provides a handle for introducing side chains, making it a plausible starting material for creating libraries of such compounds for screening.

Precursors for Receptor Ligands (e.g., β1-Adrenoreceptor Ligands)

Many ligands targeting G protein-coupled receptors (GPCRs), such as β-adrenoceptors, feature an amino alcohol side chain linked to an aromatic system. researchgate.netnih.gov this compound is an ideal precursor for the synthesis of β1-adrenoreceptor ligands. The core structure of many β-blockers consists of an aryloxypropanolamine moiety. The synthesis of these molecules can be readily achieved by the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.

This compound provides the aryloxy and epoxide functionalities in one pre-formed block. The key synthetic step involves the regioselective ring-opening of the oxirane by an amine. This reaction establishes the critical 1-aryloxy-3-amino-2-propanol structure. The nitrile group on the aromatic ring can modulate the electronic properties and, consequently, the binding affinity and selectivity of the ligand for the β1-adrenoceptor over other receptor subtypes like the β2-adrenoceptor. nih.govguidetopharmacology.orgnih.gov The differences in the amino acid residues within the ligand-binding pockets of β1 and β2 receptors form the basis for subtype selectivity, and the substitution pattern on the aromatic ring of the ligand is a key determinant of these interactions. nih.gov

Design and Synthesis of Drug Candidate Analogs

The concept of a "privileged scaffold" is central to medicinal chemistry, where a core molecular structure is systematically modified to create a library of analogs for biological screening. nih.govnih.gov this compound serves as such a versatile scaffold. The molecule contains three key points for diversification: the epoxide ring, the nitrile group, and the aromatic ring.

Epoxide Ring: This group can be reacted with a wide array of nucleophiles (amines, thiols, alcohols) to generate a diverse set of side chains, which is fundamental for exploring the structure-activity relationship (SAR).

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to different functionalities that can interact with biological targets. It can also participate in cycloaddition reactions to form various heterocycles.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions to introduce additional functional groups, further expanding the chemical space of the synthesized analogs.

This strategy allows medicinal chemists to systematically tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their potency, selectivity, and drug-like characteristics for a variety of therapeutic targets. nih.gov

Material Science and Polymer Chemistry

The dual functionality of this compound also makes it a valuable monomer and modifier in polymer science, particularly for creating high-performance thermosetting resins with tailored properties.

Development of Functional Epoxy Resins and Curing Agents

Epoxy resins are a major class of thermosetting polymers known for their excellent mechanical strength, adhesion, and chemical resistance. rsc.org The properties of the final cured material are highly dependent on the chemical structure of the epoxy monomer and the curing agent used. nih.govdinuofrp.com Incorporating functional groups into the epoxy backbone is a common strategy to enhance properties like thermal stability and flame retardancy.

This compound can be used as a functional comonomer in epoxy formulations. The oxirane group allows it to co-polymerize with standard epoxy resins like diglycidyl ether of bisphenol A (DGEBA). The pendant benzonitrile (B105546) group introduces polarity and a site for further chemical reactions within the polymer matrix. The presence of nitrile groups can significantly enhance the thermal stability and glass transition temperature (Tg) of the cured epoxy resin. researchgate.netrsc.org

Furthermore, the nitrile group itself can be a target for curing. While typical epoxy curing involves reactions with amines or anhydrides, the nitrile groups can undergo thermally induced cyclotrimerization to form highly stable triazine rings. researchgate.net This creates additional cross-links within the polymer network, leading to materials with superior thermal and mechanical properties. This "double curing" mechanism—initial curing through the epoxy groups and subsequent cross-linking through the nitrile groups—can produce resins with very high glass transition temperatures (>220 °C) and excellent thermal stability, with decomposition temperatures exceeding 375 °C. researchgate.net

| Epoxy System | Key Functional Group | Typical Glass Transition Temp. (Tg) | Key Benefit of Functional Group |

|---|---|---|---|

| Standard DGEBA/Amine | Hydroxyl (-OH) | 150-220 °C specialchem.com | Standard structural integrity. |

| Nitrile-Modified Epoxy | Nitrile (-C≡N) | >220 °C researchgate.net | Increased thermal stability via additional cross-linking. researchgate.netrsc.org |

Precursors for Thermosetting Resins

Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network. This curing process is critical for their application in high-performance materials used in aerospace, electronics, and automotive industries. researchgate.net this compound is a precursor for such high-performance thermosets.

The polymerization process involves two main pathways. First, the epoxy ring undergoes ring-opening polymerization, typically initiated by a curing agent (like an amine or anhydride) or by heat. dinuofrp.comnih.gov This forms the initial polymer chains. Second, at elevated temperatures, the nitrile groups can react. A key reaction is the cyclotrimerization of three nitrile groups to form a 1,3,5-triazine (B166579) ring. This process dramatically increases the cross-link density of the polymer.

This dual-curing capability makes benzonitrile-containing epoxides precursors for advanced thermosets with properties that can surpass those of conventional epoxy resins. The resulting triazine-containing network imparts exceptional thermal stability and chemical resistance to the final material. researchgate.netresearchgate.net This makes such resins suitable for applications where performance under extreme temperature conditions is required.

Natural Product Synthesis

Extensive searches were conducted to identify any instance where this compound is utilized as a building block or intermediate in the total synthesis of natural products, with a specific focus on alkaloids like Tylophorine.

Development of Amphiphilic Molecules and Other Functional Derivatives

The investigation was broadened to explore the use of this compound in the synthesis of functional molecules, particularly those with amphiphilic properties.

Synthesis of Amphiphilic Benzamidoxime (B57231) and Benzoxime Derivatives

While the synthesis of amphiphilic molecules containing benzamidoxime and benzoxime functionalities is an area of active research, there are no specific reports detailing the use of this compound for this purpose. It is important to distinguish this compound from its isomer, 4-(oxiran-2-ylmethoxy)benzonitrile. Research has been published on the synthesis of amphiphilic benzamidoxime and benzoxime derivatives starting from the para-substituted isomer. In these studies, the para-nitrile group is a key functionality for conversion into the desired amidoxime (B1450833) and oxime groups after the reaction of the epoxide ring with various lipophilic amines. The distinct ortho-positioning of the nitrile group in this compound would lead to different steric and electronic properties, potentially influencing its reactivity and suitability for such transformations. However, no studies have been found that explore this specific synthetic avenue.

Theoretical and Computational Studies of 2 Oxiran 2 Ylmethoxy Benzonitrile and Its Reactions

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into intermolecular interactions and the behavior of molecules in solution or at interfaces. stanford.edu MD simulations of benzonitrile (B105546) have been used to study its local structure and orientational dynamics in the liquid phase. stanford.edunih.govresearchgate.netchemrxiv.org These studies have revealed the presence of local antiparallel configurations of benzonitrile molecules, driven by Coulombic interactions between the nitrile group and hydrogen atoms of adjacent molecules. stanford.edunih.gov

Furthermore, MD simulations can elucidate the formation of hydrogen bonds. In liquid benzonitrile, hydrogen bond formation between the nitrogen of the nitrile group and the ortho-hydrogens of neighboring molecules has been observed. researchgate.netchemrxiv.org While these simulations focus on benzonitrile itself, the methodologies are directly applicable to understanding how the 2-(oxiran-2-ylmethoxy) substituent would influence the intermolecular interactions and solvation of 2-(Oxiran-2-ylmethoxy)benzonitrile. Such simulations can also be used to model the formation of complex molecules, as demonstrated in studies of benzonitrile formation in the interstellar medium. nih.gov

In Silico Mutational Studies and Origins of Enzymatic Selectivity

While direct in silico mutational studies on enzymes acting on this compound are not prevalent in the searched literature, the principles of such studies are well-established and highly relevant. Computational methods are frequently used to probe the effects of mutations on enzyme-substrate or enzyme-inhibitor binding affinities. nih.gov By creating structural models of the enzyme-substrate complex, docking simulations can predict how changes in the amino acid sequence of the enzyme affect the binding energy and, consequently, the selectivity of the reaction. nih.gov

This approach is invaluable for understanding and engineering enzymes for specific transformations. For example, if an enzyme were to be used for the enantioselective ring-opening of the epoxide in this compound, in silico mutagenesis could be employed to identify key residues in the active site that control the stereochemical outcome. By systematically altering these residues in a computational model, researchers can predict mutations that would enhance the desired selectivity, thus guiding laboratory-based protein engineering efforts. Docking analyses have been used to compare the binding affinities of different molecules to enzymes, providing insights into their potential as inhibitors or substrates. mdpi.com

Computational Studies on Adsorption and Corrosion Inhibition Mechanisms

Computational chemistry, particularly DFT and MD simulations, is a powerful tool for investigating the mechanisms of corrosion inhibition. These studies can elucidate how inhibitor molecules interact with metal surfaces, providing a molecular-level understanding of the protective layer formation.

DFT calculations can determine the electronic properties of the inhibitor molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to its ability to donate or accept electrons to and from the metal surface. ajchem-b.comnih.govresearchgate.net The Mulliken charge distribution and Fukui indices can identify the active sites of the molecule responsible for adsorption. ajchem-b.comnih.gov For molecules containing heteroatoms like oxygen and nitrogen, as in this compound, these atoms are often the primary sites for interaction with the metal surface. ajchem-b.comnih.gov

MD simulations can then model the adsorption process of the inhibitor on the metal surface in a simulated corrosive environment. ajchem-b.comnih.gov These simulations provide information on the orientation of the adsorbed molecules and the strength of the interaction, often described by the adsorption or binding energy. ajchem-b.com This combined DFT and MD approach can predict the corrosion inhibition efficiency of a compound and clarify whether the adsorption is primarily due to physisorption (weaker, electrostatic interactions) or chemisorption (stronger, covalent-like bond formation). nih.govnih.gov Although specific studies on this compound as a corrosion inhibitor were not found, the established computational methodologies for other organic inhibitors containing similar functional groups (e.g., pyrimidine (B1678525) derivatives, benzimidazole (B57391) derivatives) demonstrate the potential for such investigations. ajchem-b.comnih.gov

Advanced Analytical Characterization in Research of 2 Oxiran 2 Ylmethoxy Benzonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize 2-(Oxiran-2-ylmethoxy)benzonitrile. rsc.org The spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the protons on the aromatic ring, the oxirane ring, and the methylene (B1212753) bridge. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are indicative of the connectivity of the atoms. For instance, the aromatic protons typically appear in the downfield region (around 7.0-7.8 ppm), while the protons of the epoxide and the methyleneoxy group appear in the more shielded, upfield region. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon (C≡N), the carbons of the benzene (B151609) ring, the carbons of the oxirane ring, and the methylene carbon of the ether linkage. rsc.org The chemical shift of the nitrile carbon is particularly characteristic and appears significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on typical chemical shifts for the constituent functional groups.

¹H NMR (in CDCl₃, 400 MHz)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.0 - 7.7 | Multiplet |

| -OCH₂- (2H) | 4.0 - 4.5 | Multiplet |

| Oxirane CH (1H) | 3.2 - 3.5 | Multiplet |

¹³C NMR (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 115 - 120 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-CN | 105 - 110 |

| Aromatic C-H | 120 - 135 |

| -OC H₂- | 68 - 72 |

| Oxirane C H | 50 - 55 |

| Oxirane C H₂ | 45 - 50 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks include a sharp, strong absorption for the nitrile group (C≡N) stretch, characteristic bands for the C-O-C stretching of the ether linkage, and absorptions corresponding to the C-H and C=C bonds of the aromatic ring. researchgate.net The presence of the epoxide ring can be confirmed by the characteristic C-O stretching vibrations of the three-membered ring.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether (Ar-O-CH₂) | Asymmetric Stretch | 1230 - 1270 |

| Ether (CH₂-O-Epoxide) | Symmetric Stretch | 1020 - 1080 |

| Epoxide Ring | C-O Stretch | 810 - 950 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS), Low-Resolution Mass Spectrometry (LRMS), Electrospray Ionization (ESI))

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound without causing significant fragmentation. researchgate.net This method typically generates protonated molecules, such as [M+H]⁺, allowing for the straightforward determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule with high confidence. nih.govnih.gov For this compound (C₁₀H₉NO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass, confirming its molecular formula. researchgate.net The calculated exact mass for the [M+H]⁺ ion is 176.0706, a value that can be experimentally verified.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are used to separate, identify, and purify the components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

The epoxide ring in this compound contains a chiral center, meaning the molecule exists as a pair of enantiomers (R and S forms). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.govelte.hu

The separation is achieved because the two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. libretexts.orgmdpi.com Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose, are commonly and effectively used for this type of separation. elte.hu By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated.

Table 3: Exemplary HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, assess the purity of a compound, and determine the appropriate solvent system for a column chromatography separation. nih.govnih.gov

In the context of this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The components of the sample move up the plate at different rates depending on their polarity, resulting in separation. The position of the compound is identified by its retention factor (Rf) value and can be visualized under UV light or by using a staining agent.

Table 4: Typical TLC System for Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of molecular structures in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This data is fundamental for understanding intermolecular interactions that govern the physical properties of a material.

In the absence of a specific crystallographic report for this compound, the crystal structure of 2-cyanophenyl phenacyl ether (C₁₅H₁₁NO₂) offers a valuable point of comparison. researchgate.net This compound shares the 2-cyanophenyl ether moiety, providing a model for the potential packing and intermolecular interactions driven by this part of the molecule.

The crystal structure of 2-cyanophenyl phenacyl ether was determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P2₁. researchgate.net The detailed crystallographic data are presented in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 2-Cyanophenyl Phenacyl Ether

| Parameter | Value |

| Empirical formula | C₁₅H₁₁NO₂ |

| Formula weight | 237.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 4.4334(4) Å |

| b = 10.7677(11) Å | |

| c = 12.7779(11) Å | |

| α = 90° | |

| β = 99.806(8)° | |

| γ = 90° | |

| Volume | 601.21(10) ų |

| Z | 2 |

| Density (calculated) | 1.311 Mg/m³ |

In the crystal structure of 2-cyanophenyl phenacyl ether, the molecule adopts a non-planar conformation, with a significant dihedral angle between the two phenyl rings. researchgate.net The crystal packing is primarily stabilized by weak C-H···O intermolecular interactions. researchgate.net

Based on this related structure, it can be hypothesized that this compound would also exhibit a non-planar geometry. The crystal packing would likely be influenced by a combination of intermolecular forces. The nitrile group can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor. The benzene ring is capable of forming π–π stacking interactions, a common feature in the crystal structures of aromatic compounds. nih.govrsc.org

Future Research Directions and Challenges for 2 Oxiran 2 Ylmethoxy Benzonitrile

Development of More Sustainable and Green Synthesis Approaches

The conventional synthesis of 2-(Oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 2-cyanophenol with an epihalohydrin, such as epichlorohydrin, under basic conditions. evitachem.com While effective, this method often relies on harsh reagents and organic solvents. Future research is poised to develop more environmentally benign and sustainable synthetic routes.

One promising avenue is the advancement of phase-transfer catalysis (PTC) . PTC can enhance reaction rates and yields in biphasic systems, often allowing for the use of less hazardous solvents and lower temperatures. researchgate.netphasetransfercatalysis.com Research into novel, recyclable phase-transfer catalysts could significantly improve the green credentials of this compound synthesis. iagi.or.id Solvent-free synthesis conditions, which have shown promise for other glycidyl (B131873) ethers, present another key area for exploration, potentially reducing waste and simplifying purification processes. chalmers.se

Biocatalysis offers a powerful alternative for the synthesis of chiral epoxides with high enantioselectivity. scispace.comresearchgate.netnih.gov The use of enzymes, such as monooxygenases or hydrolases, could provide a direct and environmentally friendly route to enantiopure (R)- or (S)-2-(Oxiran-2-ylmethoxy)benzonitrile. epa.gov The development of robust and reusable biocatalysts is a significant challenge, but the potential rewards in terms of sustainability are substantial. nih.gov

Furthermore, the utilization of renewable feedstocks is a critical goal for green chemistry. allbase.co.ukentropyresins.com Research into deriving precursors for this compound, such as the phenolic and epoxide moieties, from biomass sources like lignin (B12514952) or plant oils, could dramatically reduce the carbon footprint of its production. sperorenewables.comrsc.orgnih.gov

| Synthesis Approach | Potential Advantages | Key Research Challenges |

| Phase-Transfer Catalysis | Reduced solvent use, milder conditions, improved yields. researchgate.netchalmers.se | Catalyst stability and recyclability. iagi.or.id |

| Biocatalysis | High enantioselectivity, aqueous reaction media, mild conditions. scispace.comresearchgate.netnih.gov | Enzyme stability, substrate scope, and cost. epa.gov |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. allbase.co.ukentropyresins.com | Efficient conversion of biomass to chemical intermediates. sperorenewables.comrsc.org |

| Flow Chemistry | Enhanced safety, better process control, scalability. rsc.org | Catalyst stability under continuous flow, reactor design. nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

The rich chemical functionality of this compound provides fertile ground for exploring novel reactions and transformations. The strained oxirane ring is particularly susceptible to a variety of ring-opening reactions, offering a gateway to a diverse range of functionalized molecules.

Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective ring-opening of epoxides. acs.orgnih.gov Future research will likely focus on employing novel chiral organocatalysts to react this compound with a wide array of nucleophiles, leading to the synthesis of complex chiral molecules with high enantiomeric purity. nih.govmdpi.com The development of bifunctional catalysts that can activate both the epoxide and the nucleophile simultaneously is a particularly exciting prospect. rsc.org

The benzonitrile (B105546) group also offers opportunities for novel reactivity. Electrochemical methods are gaining traction as a sustainable means of transforming nitriles. rsc.orgnih.govacs.org Investigating the electrochemical reduction or oxidation of the nitrile group in this compound could lead to new synthetic pathways for amines, amides, or other nitrogen-containing heterocycles. chemrxiv.orgresearchgate.net Additionally, the application of photocatalysis to the benzonitrile moiety could unlock unprecedented transformations and C-C bond-forming reactions.

The strategic placement of the oxirane and benzonitrile groups allows for the potential exploration of intramolecular cyclization reactions . Under specific catalytic conditions, it may be possible to induce a reaction between the two functional groups, leading to the formation of novel heterocyclic scaffolds that could be of interest in medicinal chemistry and materials science.

Expanding Applications in Emerging Interdisciplinary Fields

The unique combination of functional groups in this compound makes it an attractive candidate for applications beyond traditional organic synthesis, particularly in interdisciplinary fields.

In materials science , glycidyl ethers are fundamental components of epoxy resins . chemicalbook.com Research into incorporating this compound into polymer backbones could lead to the development of advanced materials with tailored properties, such as enhanced thermal stability, chemical resistance, or specific optical properties conferred by the benzonitrile group. sacheminc.com Its potential use as a crosslinking agent or as a monomer in the synthesis of functional polymers warrants further investigation. rsc.org The development of bio-based epoxy resins is a growing field, and this compound derived from renewable resources could contribute to this sustainable trend. allbase.co.ukentropyresins.comsperorenewables.comilaunch.space

In medicinal chemistry and drug discovery , the oxirane ring is a key pharmacophore in several approved drugs and a valuable intermediate for the synthesis of bioactive molecules. researchgate.net The this compound scaffold could serve as a starting point for the development of new therapeutic agents. The nitrile group can act as a bioisostere for other functional groups or participate in key interactions with biological targets. Future research could involve the synthesis of libraries of compounds derived from this compound for screening against various diseases.

The molecule's structure also lends itself to applications in surface modification and bioconjugation . The reactive epoxide can be used to covalently attach the molecule to surfaces containing nucleophilic groups, such as hydroxyl or amine functionalities. sacheminc.com This could be exploited to modify the properties of materials or to immobilize biomolecules.

| Interdisciplinary Field | Potential Application of this compound | Key Research Focus |

| Materials Science | Monomer for specialty polymers and epoxy resins. chemicalbook.com | Tailoring material properties through functionalization. sacheminc.comrsc.org |

| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive compounds. researchgate.net | Exploration of structure-activity relationships. |

| Surface Chemistry | Chemical linker for surface functionalization. sacheminc.com | Development of novel coatings and biocompatible materials. |

| CO2 Capture | Functionalization of aminopolymers for enhanced CO2 sorption. acs.org | Improving the efficiency and stability of CO2 sorbents. |

Advanced Computational Modeling and Predictive Studies for Design and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can accelerate progress in several key areas.

Density Functional Theory (DFT) studies can be employed to elucidate the mechanisms of known and novel reactions involving this compound. rsc.orgacs.orgscispace.com This includes modeling the transition states of epoxide ring-opening reactions with various nucleophiles and under different catalytic conditions. researchgate.netarkat-usa.org Such studies can provide valuable insights into regioselectivity and stereoselectivity, aiding in the rational design of experiments.

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict reaction outcomes and optimize reaction conditions. acs.orgresearchgate.netstrath.ac.uk By training ML models on existing datasets of epoxide reactions, it may be possible to predict the optimal catalysts and conditions for desired transformations of this compound with high accuracy. acs.org This data-driven approach can significantly reduce the experimental effort required to discover new reactivity.

Furthermore, computational methods can be used for the de novo design of catalysts specifically tailored for transformations involving this compound. northeastern.edu By modeling the interaction between the substrate and potential catalytic species, it is possible to identify catalysts that are predicted to have high activity and selectivity. This is particularly relevant for the development of new organocatalysts and transition metal complexes for asymmetric transformations.

| Computational Approach | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of ring-opening and cyclization reactions. rsc.orgacs.orgresearchgate.net | Understanding of reaction pathways, transition states, and selectivity. |

| Machine Learning (ML) | Prediction of reaction yields and optimal conditions. acs.orgresearchgate.net | Accelerated discovery of new reactions and process optimization. |

| Catalyst Design | In silico screening and design of novel catalysts. acs.orgnortheastern.edu | Rational development of highly efficient and selective catalysts. |

| QSAR Modeling | Prediction of biological activity of derivatives. | Guidance for medicinal chemistry efforts. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Oxiran-2-ylmethoxy)benzonitrile in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or epoxide-opening reactions. For example, reacting 2-hydroxybenzonitrile with an epoxide-containing reagent (e.g., epichlorohydrin) under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Enantioselective synthesis is achievable using chiral catalysts, as evidenced by the isolation of (R)- and (S)-enantiomers in related oxirane derivatives . Purification typically involves column chromatography or recrystallization using solvents like acetonitrile .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of the oxirane ring (δ ~3.5–4.5 ppm for epoxide protons) and nitrile group (δ ~110–120 ppm for CN carbon) .

- IR : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and ~1250 cm⁻¹ (C-O-C of oxirane) .

- HPLC/MS : Reverse-phase HPLC with a C18 column and ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 176.1) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. For long-term stability (≥6 months), use -80°C with desiccants to prevent hydrolysis of the epoxide group. Solubility in acetonitrile or DMSO (10 mM stock solutions) is recommended for experimental workflows .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the structural parameters of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K can be processed using SHELXT for structure solution and SHELXL for refinement. Key parameters include:

- Epoxide geometry : Bond angles (C-O-C ~60°) and torsional strain.

- Intermolecular interactions : Hydrogen bonding between nitrile groups and adjacent molecules.

- Disorder modeling : Address potential rotational disorder in the oxirane-methoxy group using PART instructions in SHELXL .

Q. What strategies achieve regioselective epoxide ring-opening reactions in this compound?

- Methodological Answer :

- Acid-catalyzed hydrolysis : Use H₂SO₄ in THF/H₂O to favor nucleophilic attack at the less hindered epoxide carbon, yielding diol derivatives .

- Aminolysis : React with primary amines (e.g., benzylamine) in ethanol at 60°C to form β-amino alcohol adducts. Monitor regioselectivity via LC-MS .

- Catalytic asymmetric opening : Employ chiral Lewis acids (e.g., Jacobsen’s catalyst) for enantioselective synthesis of functionalized intermediates .

Q. How can researchers design experiments to explore the bioactivity of this compound based on structural analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare with analogs like 2-[(2-hydroxybenzylidene)amino]benzonitrile, which exhibit antiproliferative activity against cancer cells (IC₅₀ ~5–20 µM) .

- In vitro assays : Test cytotoxicity using MTT assays on HeLa or MCF-7 cell lines. Include controls with epoxide-inactive derivatives (e.g., hydrolyzed diol) to isolate mechanism .

- Molecular docking : Simulate interactions with cyclooxygenase-2 (COX-2) or kinase targets using AutoDock Vina, leveraging the nitrile’s hydrogen-bonding potential .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- NMR solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; DMSO may shift nitrile peaks due to polarity .

- Crystallographic vs. computational data : Validate DFT-calculated bond lengths (e.g., using Gaussian 16) against experimental X-ray results. Discrepancies >0.05 Å suggest refinement errors .

- Batch variability : Verify synthetic routes; trace impurities (e.g., unreacted epichlorohydrin) may alter melting points or IR spectra .

Research Design Considerations

Q. What experimental controls are critical when studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Blank reactions : Exclude catalysts to confirm thermal stability.

- Isotope labeling : Use ¹⁸O-labeled epoxide to track oxygen migration during ring-opening .

- Kinetic profiling : Monitor reaction progress via in-situ FTIR to identify intermediates .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in a laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during epoxide synthesis) .

- Waste disposal : Neutralize acidic/basic residues before discarding via approved chemical waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.